![molecular formula C14H11FO4S B6409300 5-Fluoro-2-(4-methylsulfonylphenyl)benzoic acid, 95% CAS No. 1261935-94-7](/img/structure/B6409300.png)
5-Fluoro-2-(4-methylsulfonylphenyl)benzoic acid, 95%
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Overview
Description
5-Fluoro-2-(4-methylsulfonylphenyl)benzoic acid, or 5-F2MSPB, is a synthetic, fluorinated carboxylic acid with a wide range of applications in scientific research. It is used in various fields, including biochemistry, pharmacology, and drug discovery. 5-F2MSPB is a versatile compound that can be used as a starting material for the synthesis of complex molecules, as a reagent in organic synthesis, and as a fluorescent probe for various biochemical and physiological studies.
Scientific Research Applications
5-F2MSPB has a wide range of applications in scientific research. It is used as a starting material for the synthesis of complex molecules, such as fluorinated drugs and biologically active compounds. It is also used as a reagent in organic synthesis, as a fluorescent probe for various biochemical and physiological studies, and as a fluorescent reporter for imaging and tracking in cells.
Mechanism of Action
The mechanism of action of 5-F2MSPB is not yet fully understood. However, it is believed to interact with proteins and enzymes in the cell, which can lead to changes in the biochemical and physiological activities of the cell. It is also believed to interact with DNA, which can lead to changes in gene expression and other cellular processes.
Biochemical and Physiological Effects
5-F2MSPB has been shown to have a variety of biochemical and physiological effects. It has been used to study the structure and function of proteins and enzymes, as well as to study the regulation of gene expression. It has also been used to study the effects of drugs on cells, and to study the effects of environmental pollutants on cells. In addition, it has been used to study the effects of hormones and other hormones-like substances on cells.
Advantages and Limitations for Lab Experiments
5-F2MSPB has several advantages for lab experiments. It is a stable compound that can be stored for long periods of time. It is also easy to synthesize and is relatively inexpensive. Furthermore, it is a versatile compound that can be used in a variety of experiments.
However, there are also some limitations for lab experiments with 5-F2MSPB. It is a relatively new compound and its mechanisms of action are not yet fully understood. In addition, it is a highly reactive compound that can react with other molecules in the cell, which can lead to unwanted side effects.
Future Directions
There are several potential future directions for research with 5-F2MSPB. It could be used to study the effects of drugs on cells, and to study the effects of environmental pollutants on cells. It could also be used to study the structure and function of proteins and enzymes, as well as to study the regulation of gene expression. In addition, it could be used to study the effects of hormones and other hormones-like substances on cells. Finally, it could be used to study the effects of drugs on the brain and other organs.
Synthesis Methods
5-F2MSPB can be synthesized from commercially available 4-methylsulfonylphenylacetic acid (MSPA) by a two-step synthetic method. First, the MSPA is reacted with 5-fluorobenzotrifluoride (FBTF) in a chloroform solution to form 5-fluoro-2-(4-methylsulfonylphenyl)benzotrifluoride (F2MSPBTF). Second, the F2MSPBTF is converted to 5-F2MSPB by aqueous hydrolysis of the benzotrifluoride group. The final product is obtained in 95% purity.
properties
IUPAC Name |
5-fluoro-2-(4-methylsulfonylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO4S/c1-20(18,19)11-5-2-9(3-6-11)12-7-4-10(15)8-13(12)14(16)17/h2-8H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCFKXNOMLJVSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90691648 |
Source
|
Record name | 4-Fluoro-4'-(methanesulfonyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90691648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(4-methylsulfonylphenyl)benzoic acid | |
CAS RN |
1261935-94-7 |
Source
|
Record name | 4-Fluoro-4'-(methanesulfonyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90691648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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